Xanthiside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H23NO8S |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione |

InChI |

InChI=1S/C17H23NO8S/c1-17(2)7(3-8(20)11-15(17)27-6-10(21)18-11)5-25-16-14(24)13(23)12(22)9(4-19)26-16/h3,9,12-14,16,19,22-24H,4-6H2,1-2H3,(H,18,21)/t9-,12-,13+,14-,16-/m0/s1 |

InChI Key |

AKXSDYSKIVXIJA-WHTUASHISA-N |

Isomeric SMILES |

CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)C |

Canonical SMILES |

CC1(C(=CC(=O)C2=C1SCC(=O)N2)COC3C(C(C(C(O3)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Xanthiside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthiside, a heterocyclic glucoside isolated from plants of the Xanthium genus, has emerged as a molecule of interest due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its cytotoxic, anti-inflammatory, and antioxidant properties. While research on this compound is in its early stages, this document synthesizes the available data, outlines relevant experimental methodologies, and proposes putative signaling pathways based on the pharmacology of structurally related compounds.

Introduction

This compound is a natural product found in the fruits of Xanthium strumarium and Xanthium pungens. Structurally, it is a thiazinedione glycoside. The aglycone portion, xanthiazone, is a benzothiazine derivative. The presence of this unique heterocyclic system, combined with a glycosidic linkage, suggests a complex pharmacological profile. This guide will delve into the known cytotoxic effects of this compound and explore its potential anti-inflammatory and antioxidant mechanisms, providing a foundational resource for further research and development.

Cytotoxic Activity of this compound

The most direct evidence for the biological activity of this compound comes from in vitro cytotoxicity studies. Research has demonstrated its ability to inhibit the proliferation of several human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined against a panel of human cancer cell lines. These findings are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| SK-LU-1 | Lung Carcinoma | 27.0 ± 1.1 |

| MCF-7 | Breast Carcinoma | 35.5 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 43.2 ± 1.8 |

| SK-Mel-2 | Skin Melanoma | 30.8 ± 1.3 |

Table 1: Cytotoxic activity (IC50) of this compound against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of this compound are typically evaluated using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., SK-LU-1, MCF-7, HepG2, SK-Mel-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1][2][3][4][5]

Experimental Workflow for Cytotoxicity Testing:

Putative Anti-inflammatory Mechanism of Action

While direct studies on the anti-inflammatory mechanism of this compound are limited, its structural relationship to thiazolidinediones and the known anti-inflammatory properties of extracts from Xanthium strumarium suggest a plausible involvement of key inflammatory signaling pathways.[6][7][8][9]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Extracts from Xanthium strumarium have been shown to inhibit NF-κB activation.[6][7][8] It is hypothesized that this compound may contribute to this activity.

Proposed Mechanism:

-

Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B alpha (IκBα). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound may prevent the degradation of IκBα.[6]

-

Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, this compound would prevent the nuclear translocation of the p65 subunit of NF-κB.

-

Downregulation of Pro-inflammatory Gene Expression: With NF-κB retained in the cytoplasm, the transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2 would be suppressed.

Modulation of the PPARγ Signaling Pathway

The aglycone of this compound contains a thiazinedione-like core. Thiazolidinediones are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with significant anti-inflammatory properties.[10][11][12][13][14][15]

Proposed Mechanism:

-

PPARγ Activation: this compound may act as a ligand for PPARγ, leading to its activation.

-

Heterodimerization: Activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

Gene Transcription Modulation: The PPARγ/RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This can lead to the suppression of pro-inflammatory gene expression.

Potential Antioxidant Mechanism of Action

Many natural products, including compounds isolated from Xanthium species, exhibit antioxidant activity. While specific data for this compound is not yet available, its potential to act as an antioxidant can be evaluated through standard in vitro assays.

Experimental Protocols for Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[16][17][18]

-

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

-

The absorbance is measured at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants can reduce the ABTS•+, causing a decolorization that can be measured spectrophotometrically.[17][18][19][20]

-

Methodology:

-

The ABTS•+ radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

After a set incubation period, the absorbance is measured.

-

The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

-

Conclusion and Future Directions

The available evidence indicates that this compound is a bioactive natural product with demonstrated cytotoxic effects against several cancer cell lines. Its chemical structure suggests a high potential for anti-inflammatory and antioxidant activities, likely mediated through the modulation of the NF-κB and PPARγ signaling pathways.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound responsible for its cytotoxic effects.

-

Confirming the hypothesized anti-inflammatory and antioxidant mechanisms through direct experimental evidence.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

-

Exploring the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.

This technical guide serves as a starting point for these future investigations, providing a consolidated view of the current knowledge and a framework for continued research into the pharmacological properties of this compound.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. protocols.io [protocols.io]

- 3. japsonline.com [japsonline.com]

- 4. [PDF] In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast | Semantic Scholar [semanticscholar.org]

- 5. japsonline.com [japsonline.com]

- 6. Methanol extract of Xanthium strumarium L. possesses anti-inflammatory and anti-nociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. PDK1 in NF-κB signaling is a target of Xanthium strumarium methanolic extract-mediated anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazolidinedione ameliorates renal injury in experimental diabetic rats through anti-inflammatory effects mediated by inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of peroxisome proliferator-activated receptor (PPAR)-gamma by 15S-hydroxyeicosatrienoic acid parallels growth suppression of androgen-dependent prostatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Ligand Activation of PPARγ by Ligustrazine Suppresses Pericyte Functions of Hepatic Stellate Cells via SMRT-Mediated Transrepression of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DPPH Radical Scavenging Assay [mdpi.com]

- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. e3s-conferences.org [e3s-conferences.org]

A Technical Guide to the Biological Source and Isolation of Bioactive Compounds from Xanthium strumarium

Note on Terminology: The term "Xanthiside" does not correspond to a recognized phytochemical in scientific literature. This guide proceeds on the assumption that the intended subject is the well-documented bioactive sesquiterpene lactones, known as xanthanolides (e.g., xanthatin), which are characteristic of the genus Xanthium.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the primary biological source and methodologies for the isolation of bioactive compounds from Xanthium strumarium.

Biological Source

The primary biological source of xanthanolides is Xanthium strumarium L., a member of the Asteraceae family.[1] Commonly known as cocklebur, this annual herb grows in tropical and subtropical regions worldwide.[1] Various parts of the plant, including the leaves, fruits, and aerial parts, are known to contain a rich diversity of phytochemicals, with sesquiterpene lactones being the most prominent and pharmacologically significant.[2][3]

Over 170 different compounds have been identified from X. strumarium, including sesquiterpene lactones, flavonoids, alkaloids, and phenolic acids.[3][4] The specific concentration of these compounds can vary based on geographical location, climate, and the part of the plant being analyzed.

Quantitative Data on Phytochemical Composition

The yield and phytochemical content of extracts from Xanthium strumarium are highly dependent on the solvent and extraction method used.

Table 1: Extraction Yield and Phytochemical Content from Xanthium strumarium

| Extraction Solvent | Extraction Method | Plant Part | Yield (% w/w) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg catechin/g extract) | Reference |

| Acetone | Not Specified | Aerial Parts | 0.92% | 454.54 ± 4.32 | 78.94 | [5] |

| Methanol | Not Specified | Aerial Parts | 8.36% | - | - | [5] |

| Ethanol | Not Specified | Aerial Parts | 3.15% | - | - | [5] |

| Ethanol | Not Specified | Aerial Parts | - | 19% of extract | - | [6] |

| - | - | Aerial Parts | - | - | 12% (Alkaloids) | [6] |

| - | - | Aerial Parts | - | - | 25% (Carotenoids) | [6] |

Experimental Protocols: Isolation of Xanthanolides

The following is a detailed methodology for the extraction and isolation of xanthanolides, such as xanthatin, from the aerial parts of Xanthium strumarium. This protocol is a composite of methodologies described in the literature.[7]

Plant Material Preparation

-

Collection and Identification: Collect the aerial parts (leaves and stems) of Xanthium strumarium during the appropriate season (e.g., full flowering stage). A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying and Grinding: Wash the collected plant material to remove any debris. Dry the material in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved. Grind the dried plant material into a fine powder using a mechanical grinder.[8]

Extraction

-

Solvent Maceration: Soak the powdered plant material (e.g., 1.5 kg) in a suitable solvent. Chloroform or dichloromethane (B109758) is effective for extracting sesquiterpene lactones.[9] Use a plant material to solvent ratio of approximately 1:5 (w/v).

-

Extraction Process: Allow the mixture to macerate at room temperature for a period of 72 hours.[8] The process can be repeated three times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates from all extraction cycles. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

Isolation and Purification

-

Preliminary Purification (Optional): To remove highly lipophilic compounds like chlorophyll (B73375) and fats, the crude extract can be treated with activated charcoal.[7]

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (e.g., 70-230 mesh) is commonly used.

-

Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. Load the dissolved extract onto a silica gel column.

-

Mobile Phase: Elute the column with a gradient of non-polar to polar solvents. A common gradient starts with petroleum ether or hexane, gradually increasing the polarity with ethyl acetate (B1210297) (e.g., starting with 100% petroleum ether and gradually increasing the percentage of ethyl acetate).[10]

-

-

Fraction Collection and Analysis: Collect the eluate in fractions of a specific volume. Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether-ethyl acetate, 3:2 mixture).[10] Visualize the spots under UV light or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Crystallization: Combine the fractions containing the target compound (e.g., xanthatin). Concentrate these fractions to a smaller volume. Allow the solution to stand, promoting the formation of crystals. The isolated compound can be recrystallized from a suitable solvent (e.g., ether) to achieve high purity.[10]

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of xanthanolides from Xanthium strumarium.

Caption: Workflow for the isolation of xanthanolides.

Pharmacological Signaling Pathways

Bioactive compounds from Xanthium strumarium, particularly xanthatin, have been shown to exert their pharmacological effects by modulating various cellular signaling pathways.

Caption: Key signaling pathways modulated by X. strumarium bioactives.

Summary of Biological Activities

The isolated compounds from Xanthium strumarium exhibit a wide range of biological activities.

Table 2: Selected Biological Activities of Xanthium strumarium Extracts and Compounds

| Compound/Extract | Biological Activity | Assay/Model | Result (IC₅₀ or other metric) | Reference |

| Xanthatin | Cytotoxicity | Human Tumor Cell Lines (A549, SK-OV-3, etc.) | Significant Inhibition | [11] |

| Xanthatin | Farnesyltransferase Inhibition | in vitro assay | IC₅₀ = 64 µM | [11] |

| Xanthatin | Trypanocidal Activity | Trypanosoma brucei brucei | - | [7] |

| 8-epi-xanthatin epoxide | Farnesyltransferase Inhibition | in vitro assay | IC₅₀ = 58 µM | [11] |

| Ethanol Extract | Antiplatelet Aggregation | Collagen-induced | Significant inhibition at 25-100 µg/mL | [12] |

| Methanol Extract | Anti-inflammatory | Down-regulates NO, PGE₂, TNF-α mRNA | - | [9] |

| Hexadecanoic acid | Antioxidant | DPPH radical assay | IC₅₀ = 106.4 µg/mL | [3] |

| α-amyrin | Antioxidant | DPPH radical assay | IC₅₀ = 64.16 µg/mL | [3] |

References

- 1. ijarbs.com [ijarbs.com]

- 2. Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Xanthium strumarium L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Xanthium strumarium L.: A Review [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical analysis and antioxidant, antimicrobial, and cytotoxic activities of Xanthium strumarium L. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. ijrpc.com [ijrpc.com]

- 9. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity [mdpi.com]

- 10. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 11. Two cytotoxic sesquiterpene lactones from the leaves of Xanthium strumarium and their in vitro inhibitory activity on farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Xanthiside structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthiside, a heterocyclic glucoside first isolated from the fruits of Xanthium pungens, presents a unique molecular architecture with potential pharmacological significance. This document provides a detailed overview of its chemical structure, physicochemical properties, and the analytical methodologies employed for its characterization. While preliminary reports suggest potential anti-inflammatory and antioxidant activities, further in-depth biological evaluation is required to elucidate its mechanism of action and therapeutic potential. This guide is intended to serve as a foundational resource for researchers investigating this compound for drug discovery and development purposes.

Chemical Structure and Identification

This compound is chemically known as 7-(β-D-glucopyranosyloxymethyl)-8,8-dimethyl-4,8-dihydrobenzo[1][2]thiazine-3,5-dione.[1] Its structure is characterized by a thiazinedione core linked to a glucose moiety.

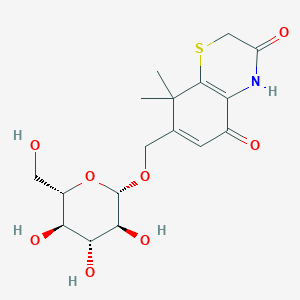

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

A summary of the known chemical and computed properties of this compound is presented in the table below. Experimental physical properties such as melting point, boiling point, and specific solubility data are not yet publicly available and require determination.

| Property | Value | Source |

| IUPAC Name | 7-(β-D-glucopyranosyloxymethyl)-8,8-dimethyl-4,8-dihydrobenzo[1][2]thiazine-3,5-dione | |

| Synonyms | This compound, Xanthiazone O-β-D-glucoside | |

| CAS Number | 866366-86-1 | |

| Molecular Formula | C₁₇H₂₃NO₈S | PubChem |

| Molecular Weight | 401.43 g/mol | PubChem |

| Canonical SMILES | CC1(C2=C(C=C(C1=O)COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CS2)C | PubChem |

| InChI Key | N/A | |

| XLogP3 (Computed) | -1.5 | PubChem |

| Hydrogen Bond Donors | 5 | PubChem |

| Hydrogen Bond Acceptors | 9 | PubChem |

| Rotatable Bonds | 5 | PubChem |

| Appearance | N/A | |

| Purity (Typical) | ~98% (by HPLC) | Commercial |

| Storage Conditions | -20°C | Commercial |

Experimental Protocols

The isolation and structure elucidation of this compound were first reported by Mahmoud et al. (2005). The following experimental methodologies are based on the techniques described in their publication.

Isolation of this compound from Xanthium pungens

Figure 2: General workflow for the isolation of this compound.

A detailed protocol for the isolation of this compound would involve the following steps, as inferred from the primary literature:

-

Plant Material Collection and Preparation: Fruits of Xanthium pungens are collected, dried, and ground to a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

3.2.1. Spectroscopic Analysis

| Technique | Purpose |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., hydroxyl, carbonyl, C-N, C-S bonds). |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition (CIMS and High-Resolution EIMS). |

| ¹H NMR (400 MHz) | To determine the number and chemical environment of protons in the molecule. |

| ¹³C NMR and DEPT | To determine the number and type of carbon atoms (CH₃, CH₂, CH, C). |

| 2D NMR (COSY, HMQC, COLOC) | To establish the connectivity between protons and carbons, and to assemble the molecular framework. |

| NOE Experiments | To determine the stereochemistry and spatial proximity of atoms. |

A summary of the expected and reported spectroscopic data is presented below. The specific chemical shifts (δ) and coupling constants (J) are based on the initial report by Mahmoud et al. (2005).

Table of Spectroscopic Data

| ¹H NMR (400 MHz, CD₃OD) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Data from primary literature required |

| ¹³C NMR (100 MHz, CD₃OD) | δ (ppm) | Assignment |

| Data from primary literature required |

Biological Activity and Signaling Pathways

While this compound has been noted for its potential anti-inflammatory and antioxidant effects, there is a lack of publicly available, in-depth studies detailing these activities and their underlying mechanisms. Further research is necessary to quantify its biological effects (e.g., determining IC₅₀ values in relevant assays) and to identify the specific signaling pathways it may modulate.

Potential Anti-inflammatory and Antioxidant Mechanisms

Based on the general understanding of natural glucosides with similar structural features, potential mechanisms of action could involve the modulation of key inflammatory and antioxidant signaling pathways.

Figure 3: Hypothetical signaling pathways potentially modulated by this compound.

Further experimental validation is required to confirm the involvement of these or other pathways in the biological activity of this compound.

Conclusion and Future Directions

This compound is a natural product with a well-characterized chemical structure. The foundational data presented in this guide provides a starting point for further investigation into its pharmacological properties. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

-

In-depth Biological Evaluation: Conducting a comprehensive panel of in vitro and in vivo assays to quantify its anti-inflammatory, antioxidant, and other potential biological activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to evaluate its potential as a drug candidate.

This technical guide serves as a central repository of the current knowledge on this compound and aims to facilitate and accelerate future research in this area.

References

Preliminary Toxicity Profile of Xanthiside: A Technical Guide for Researchers

Disclaimer: No direct preliminary toxicity studies for the isolated compound Xanthiside have been identified in publicly available literature. This technical guide provides a summary of the known toxicity of its primary botanical source, Xanthium strumarium (Common Cocklebur), to inform a preliminary risk assessment for researchers, scientists, and drug development professionals. The toxicological profile of the whole plant may not be representative of the isolated compound, this compound. Direct toxicity testing of this compound is required to ascertain its specific safety profile.

Introduction to this compound

This compound is a heterocyclic glucoside with the chemical formula C₁₇H₂₃NO₈S.[1][2] It has been isolated from the fruits of plants belonging to the Xanthium genus, including Xanthium strumarium, Xanthium pungens, and Xanthium sibiricum.[3][4] While research has identified its chemical structure, its pharmacological and toxicological properties remain largely uncharacterized. Given its origin from Xanthium strumarium, a plant with well-documented toxicity, a thorough understanding of the plant's toxic profile is a critical first step in any investigation of this compound.

Toxicological Profile of the Botanical Source: Xanthium strumarium

Xanthium strumarium, commonly known as cocklebur, is a plant recognized for its toxicity to various animal species and humans.[5][6] The primary toxic principle identified in Xanthium strumarium is carboxyatractyloside , a sulfated glycoside.[7][8] This compound is most concentrated in the seeds and the two-leaf seedling stage of the plant.[7][8]

Mechanism of Action of Xanthium strumarium Toxicity

The main toxic component, carboxyatractyloside, exerts its effects by inhibiting mitochondrial respiration.[3] It specifically targets and inhibits the ADP/ATP translocase on the inner mitochondrial membrane, which is responsible for transporting ADP into the mitochondria for ATP synthesis.[8] This inhibition halts oxidative phosphorylation, leading to cellular energy depletion and subsequent cell death, particularly in metabolically active tissues like the liver.[8]

Observed Clinical and Pathological Effects

Ingestion of toxic parts of Xanthium strumarium leads to a range of clinical signs, primarily related to acute liver failure and hypoglycemia.

Table 1: Summary of Clinical Signs of Xanthium strumarium Toxicity

| Species Affected | Clinical Signs |

| Cattle, Sheep, Horses, Swine | Depression, weakness, anorexia, vomiting, abdominal pain, hyperexcitability, ataxia, muscle spasms, convulsions, and sudden death.[5][7][8] |

| Humans | Acute onset of abdominal pain, nausea, vomiting, drowsiness, palpitations, sweating, dyspnea, convulsions, loss of consciousness, and potentially death.[6][9] |

Post-mortem examinations of affected animals and humans reveal characteristic pathological changes.

Table 2: Summary of Pathological Findings in Xanthium strumarium Toxicity

| Finding | Description |

| Gross Pathology | Ascites (fluid accumulation in the abdomen), enlarged, congested, and friable liver with a mottled pattern.[2][7] |

| Histopathology | Severe centrilobular hepatic necrosis (death of liver cells around the central vein), congestion, and hemorrhage.[2][6] Renal proximal tubular necrosis may also be observed.[6] |

| Laboratory Findings | Significant elevation of liver enzymes (indicating hepatocellular damage), hypoglycemia, and increased Blood Urea Nitrogen (BUN) and creatinine (B1669602) levels.[6][9] |

Experimental Protocols for Toxicity Assessment

While specific experimental data for this compound is unavailable, the following sections detail the general methodologies for conducting the preliminary toxicity studies that would be required to evaluate its safety. These protocols are based on standard toxicological practices and the types of studies conducted on other natural products.

Acute Oral Toxicity Study (General Protocol)

Objective: To determine the short-term toxicity and approximate lethal dose (LD50) of a substance after a single oral administration.

Methodology:

-

Animal Model: Typically, Sprague-Dawley rats or Swiss albino mice (both sexes) are used.

-

Dosage: A limit test is often performed first at a high dose (e.g., 2000 or 5000 mg/kg body weight). If mortality is observed, a full study with multiple dose groups (e.g., low, medium, high) and a control group (vehicle only) is conducted.

-

Administration: The test substance is administered orally via gavage. Animals are fasted overnight before dosing.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and body weight changes for 14 days post-administration.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any abnormalities in organs and tissues.

Sub-Chronic Oral Toxicity Study (General Protocol)

Objective: To evaluate the adverse effects of a substance after repeated oral administration over a period of 28 or 90 days.

Methodology:

-

Animal Model: Rodents, such as Sprague-Dawley rats, are commonly used.

-

Dosage: At least three dose levels (low, medium, high) and a control group are used. Doses are typically administered daily.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze parameters like red and white blood cell counts, liver enzymes, and kidney function markers.

-

Urinalysis: Conducted at termination.

-

-

Pathology: At the end of the study, all animals are euthanized.

-

Gross Necropsy: All organs are examined.

-

Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, brain) are weighed.

-

Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically.

-

Genotoxicity Assessment (General Protocol - Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Procedure:

-

The test substance at various concentrations, the bacterial culture, and the S9 mix (if used) are combined in molten top agar (B569324).

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated for 48-72 hours.

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

Visualizing Toxicological Workflows

The following diagrams illustrate the general workflows for the key toxicity studies described above.

Caption: General workflow for acute, sub-chronic, and genotoxicity studies.

Caption: Logical progression of preliminary toxicity testing for a new chemical entity.

Conclusion and Future Directions

There is currently a significant gap in the scientific literature regarding the toxicological profile of isolated this compound. The known severe toxicity of its source plant, Xanthium strumarium, primarily due to carboxyatractyloside, underscores the critical need for a thorough safety evaluation of this compound before any further development.

Future research should prioritize conducting standardized preliminary toxicity studies, including acute, sub-chronic, and genotoxicity assessments, on highly purified this compound. This will allow for the determination of its intrinsic toxicity, identification of potential target organs, and establishment of a preliminary safety profile, distinct from that of the whole plant extract. Such data is essential for any future consideration of this compound for therapeutic or other applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CID 25263061 | C17H23NO8S | CID 25263061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:866366-86-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. usbio.net [usbio.net]

- 5. CAS 866366-86-1: this compound | CymitQuimica [cymitquimica.com]

- 6. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 866366-86-1 | this compound [phytopurify.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Derivatives of Xanthine and Iridoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatives, and biological significance of two important classes of heterocyclic compounds: xanthine (B1682287) derivatives and iridoid glycosides. While the term "Xanthiside" is not standard, it is likely related to one of these families of compounds, both of which are of significant interest in medicinal chemistry and drug development. This document details established synthetic methodologies, quantitative data, and relevant biological pathways to serve as a valuable resource for researchers in the field.

Section 1: Xanthine Derivatives

Xanthine, a purine (B94841) base, serves as a fundamental scaffold for a wide array of biologically active molecules. Its derivatives are well-known for their diverse pharmacological effects, including acting as adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors.[1][2] This section will delve into the synthesis and biological activities of these important compounds.

Synthesis of Xanthine Derivatives

The synthesis of xanthine derivatives often involves the construction of the purine ring system through methods like the Traube synthesis. This classic method involves the condensation of a pyrimidine (B1678525) derivative, typically a 5,6-diaminouracil, with a one-carbon unit source like formic acid or a related derivative to form the fused imidazole (B134444) ring.[3]

General Synthetic Strategies:

-

Traube's Synthesis: This is a foundational method for creating the xanthine core. It begins with a substituted urea (B33335) to form a 6-aminouracil, which is then nitrosated, reduced to a 5,6-diaminouracil, and finally cyclized with a one-carbon synthon.[3]

-

One-Pot Syntheses: More modern approaches focus on efficiency, employing one-pot reactions to construct the xanthine scaffold from simple starting materials, which can reduce reaction times and improve yields.[3]

-

Modification of Existing Xanthine Scaffolds: A common strategy involves the alkylation or functionalization of pre-existing xanthine molecules at the N1, N3, N7, and C8 positions to generate a library of derivatives.

Experimental Protocol: Synthesis of 8-substituted Xanthine Derivatives

This protocol outlines a general procedure for the synthesis of 8-substituted xanthine derivatives starting from 5,6-diaminouracil, a key intermediate in Traube's synthesis.

Materials:

-

1,3-dimethyl-5,6-diaminouracil

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Solvent (e.g., dimethylformamide - DMF)

-

Oxidizing agent (e.g., air or a mild oxidant)

Procedure:

-

Dissolve 1,3-dimethyl-5,6-diaminouracil (1 equivalent) in DMF in a round-bottom flask.

-

Add the aromatic aldehyde (1.1 equivalents) to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) and stir for a designated time (e.g., 2-4 hours), while bubbling air through the mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and then a cold solvent like ethanol.

-

Dry the product under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 8-substituted xanthine derivative.

Quantitative Data for Xanthine Derivatives

The following table summarizes the yields for the synthesis of various xanthene derivatives, which share a similar heterocyclic core and are synthesized through related multi-component reactions.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 4-ClC6H4CHO | 5b | 92 |

| 2 | 4-MeC6H4CHO | 5c | 85 |

| 3 | 4-MeOC6H4CHO | 5d | 88 |

| 4 | 3-NO2C6H4CHO | 5e | 95 |

| 5 | 4-NO2C6H4CHO | 5f | 98 |

| 6 | 2,4-diClC6H3CHO | 5g | 90 |

Source: Adapted from data on the synthesis of xanthene derivatives under solvent-free conditions.

Biological Activity and Signaling Pathways

Xanthine derivatives exhibit a broad range of biological activities, with anti-cancer properties being a significant area of research. Their mechanisms of action often involve the inhibition of key cellular processes in cancer cells.

Key Biological Activities:

-

Anticancer Activity: Many xanthone (B1684191) and xanthine derivatives have demonstrated potent inhibitory effects against various cancer cell lines. Some have been shown to inhibit tumor growth by suppressing DNA, RNA, and protein synthesis.

-

Enzyme Inhibition: Xanthine derivatives can act as inhibitors of crucial enzymes like tyrosine kinases and xanthine oxidase.

-

Antioxidant Activity: Certain benzylidene-thiazolidine-xanthine derivatives have been synthesized and shown to possess significant antioxidant properties.

Below is a diagram illustrating a generalized workflow for the synthesis of fused xanthene derivatives, which are structurally related to xanthines and often exhibit similar biological activities.

References

Unveiling the Molecular Crossroads: A Technical Guide to the Biological Pathways Modulated by Xanthatin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Xanthiside" did not yield any specific compound or its associated biological activities. It is strongly presumed that the intended compound of interest is Xanthatin , a naturally occurring sesquiterpene lactone. This document focuses exclusively on the known biological pathways modulated by Xanthatin based on available scientific literature.

Introduction

Xanthatin is a xanthanolide sesquiterpene lactone isolated from various plants of the Xanthium genus. Emerging research has highlighted its potential as a modulator of key signaling pathways involved in inflammation and cancer. This technical guide provides an in-depth overview of the molecular mechanisms of action of Xanthatin, with a focus on its impact on cellular signaling cascades. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Anti-Inflammatory Pathways Modulated by Xanthatin

Xanthatin has demonstrated significant anti-inflammatory properties by targeting critical signaling nodes in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have been instrumental in elucidating these mechanisms.[1]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Xanthatin has been shown to potently inhibit this pathway.[1]

-

Mechanism: Xanthatin treatment leads to a dose-dependent reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB. This inhibition prevents the nuclear translocation of p65, thereby blocking the transcription of pro-inflammatory genes.[1]

-

Downstream Effects: The inhibition of NF-κB activation by Xanthatin results in the decreased expression of key pro-inflammatory mediators, including:

-

Inducible nitric oxide synthase (iNOS)

-

Cyclooxygenase-2 (COX-2)

-

Tumor necrosis factor-alpha (TNF-α)

-

Interleukin-1β (IL-1β)

-

Interleukin-6 (IL-6)[1]

-

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in the inflammatory process. Xanthatin modulates the activity of several key MAPKs.[1]

-

Mechanism: Xanthatin suppresses the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK)/Stress-activated protein kinase (SAPK).

-

Downstream Effects: By inhibiting the MAPK pathway, Xanthatin further contributes to the reduction of pro-inflammatory gene expression.

Attenuation of STATs Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) proteins are involved in cytokine signaling. Xanthatin has been observed to interfere with this pathway.

-

Mechanism: Xanthatin treatment reduces the phosphorylation of STAT3 in LPS-stimulated macrophages.

-

Downstream Effects: The inhibition of STAT3 activation contributes to the overall anti-inflammatory profile of Xanthatin.

Data Presentation: Quantitative Effects of Xanthatin on Inflammatory Mediators

The following table summarizes the quantitative data from in vitro studies on the effects of Xanthatin on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

| Inflammatory Mediator | Assay | Xanthatin Concentration | % Inhibition (relative to LPS control) | Reference |

| Nitric Oxide (NO) | Griess Assay | Dose-dependent | Significant reduction | |

| TNF-α | ELISA | Dose-dependent | Significant reduction | |

| IL-1β | ELISA | Dose-dependent | Significant reduction | |

| IL-6 | ELISA | Dose-dependent | Significant reduction | |

| iNOS mRNA | qRT-PCR | Dose-dependent | Significant downregulation | |

| COX-2 mRNA | qRT-PCR | Dose-dependent | Significant downregulation | |

| TNF-α mRNA | qRT-PCR | Dose-dependent | Significant downregulation | |

| IL-1β mRNA | qRT-PCR | Dose-dependent | Significant downregulation | |

| IL-6 mRNA | qRT-PCR | Dose-dependent | Significant downregulation |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of Xanthatin for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Western Blot Analysis

-

Objective: To determine the protein expression levels of key signaling molecules.

-

Methodology:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-STAT3, STAT3, and β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of pro-inflammatory genes.

-

Methodology:

-

Total RNA is extracted from cells using TRIzol reagent.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a SYBR Green PCR master mix and gene-specific primers on a real-time PCR system.

-

The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

-

Visualization of Modulated Pathways

The following diagrams illustrate the signaling pathways modulated by Xanthatin.

Caption: Xanthatin inhibits the NF-κB signaling pathway.

Caption: Xanthatin modulates the MAPK signaling pathway.

Caption: Xanthatin attenuates the STATs signaling pathway.

Conclusion and Future Directions

Xanthatin has emerged as a potent anti-inflammatory agent that exerts its effects through the coordinated modulation of the NF-κB, MAPK, and STATs signaling pathways. The data presented in this guide underscore the potential of Xanthatin as a lead compound for the development of novel therapeutics for inflammatory diseases. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its effects on other relevant biological pathways. A comprehensive understanding of its mechanism of action will be pivotal in translating this natural product into a clinically viable therapeutic.

References

Methodological & Application

Application Notes and Protocols for Xanthiside in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthiside is a heterocyclic glucoside with potential biological activities, including anti-inflammatory and antioxidant effects.[1] As a DNA intercalating agent and a putative topoisomerase II inhibitor, it presents a compound of interest for cancer research and drug development. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture experiments, including methods for determining its cytotoxic effects.

Compound Information

| Property | Value | Source |

| CAS Number | 866366-86-1 | [1] |

| Molecular Formula | C₁₇H₂₃NO₈S | [1] |

| Molecular Weight | 401.43 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Store at -20°C | [1] |

I. Protocol for Dissolving this compound

Objective: To prepare a sterile stock solution of this compound for use in cell culture.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for this compound. Other potential solvents include ethanol, methanol, and pyridine.[1]

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator (optional)

-

Sterile 0.22 µm syringe filters

Protocol 1: Preparation of a this compound Stock Solution

Experimental Determination of Maximum Stock Concentration:

-

In a sterile microcentrifuge tube, weigh out a small, known amount of this compound powder (e.g., 1 mg).

-

Add a small volume of sterile DMSO (e.g., 100 µL) to the tube.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, use a water bath sonicator for 5-10 minutes to aid dissolution. Gentle warming in a 37°C water bath can also be attempted.

-

If the compound is fully dissolved, you can incrementally add more this compound powder and repeat the dissolution steps until a saturated solution is achieved (i.e., solid particles remain after extensive vortexing and sonication).

-

The concentration of the final clear solution before saturation is your maximum stock concentration. For practical purposes, preparing a slightly lower concentration (e.g., 10 mM, if soluble) is recommended for ease of handling.

Preparation of a 10 mM Stock Solution (Example Calculation):

-

Calculation: To prepare a 10 mM stock solution, you would dissolve 4.01 mg of this compound (MW = 401.43 g/mol ) in 1 mL of DMSO.

-

Volume of DMSO (mL) = [Mass of this compound (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)

-

Volume of DMSO (mL) = [4.01 mg / 401.43 g/mol ] / 10 mM = 1.0 mL

-

Procedure for Stock Solution Preparation:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound into a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex the tube until the this compound is completely dissolved. Use a water bath sonicator if necessary.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. Note: DMSO is generally considered self-sterilizing, but filtration provides an extra measure of security for cell culture applications.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions

Objective: To dilute the this compound stock solution to the desired final concentration in cell culture medium.

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity, typically below 0.5%.[2][3] It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments.

-

Precipitation: this compound may precipitate when the DMSO stock solution is diluted into aqueous cell culture medium. To minimize this, perform serial dilutions and add the stock solution to the medium while gently mixing.

Procedure:

-

Thaw an aliquot of the sterile this compound stock solution at room temperature.

-

Pre-warm the required volume of cell culture medium to 37°C.

-

Perform serial dilutions of the stock solution in sterile DMSO if very low final concentrations are required.

-

Add the appropriate volume of the this compound stock solution (or a diluted stock) to the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

-

Mix thoroughly by gentle pipetting or swirling before adding to the cells.

-

Prepare working solutions fresh for each experiment.

II. Cell Culture Applications

Protocol 3: Determining the Optimal Working Concentration (Kill Curve)

Objective: To determine the concentration range of this compound that affects cell viability for a specific cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions at various concentrations

-

Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.

-

The next day, remove the medium and replace it with fresh medium containing a range of this compound concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO only).

-

Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT assay as described in Protocol 4).

-

Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 4: Cytotoxicity Assay (MTT Assay)

Objective: To quantify the cytotoxic effect of this compound on a cell line.

Materials:

-

Cells treated with this compound in a 96-well plate (from Protocol 3)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

Table 1: Example Cytotoxicity Data for Xanafide (a related compound) on Human Breast Cancer Cell Lines.

Note: The following data is for Xanafide, a structurally related compound, and should be used as a reference only. The cytotoxicity of this compound must be determined experimentally for each cell line of interest.

| Cell Line | Total Growth Inhibition (TGI) Concentration (µM) |

| MCF-7 | 0.1 - 1.0 |

| MDA-MB-231 | 1.0 - 10 |

| SKBR-3 | 1.0 - 10 |

| T47D | > 10 (Resistant) |

Data adapted from a study on Xanafide cytotoxicity.[4]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound solution preparation and cytotoxicity testing.

Proposed Mechanism of Action: DNA Intercalation

Caption: this compound as a DNA intercalating agent.

Proposed Mechanism of Action: Topoisomerase II Inhibition

Caption: Proposed mechanism of this compound as a Topoisomerase II inhibitor.

Stability Considerations

The stability of glycosides in cell culture media can be influenced by factors such as pH and enzymatic degradation.[5][6] It is recommended to:

-

Prepare fresh working solutions of this compound for each experiment.

-

Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Monitor for any signs of precipitation in the cell culture medium during the experiment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. benchchem.com [benchchem.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Xanthiside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method suitable for the quantitative analysis of Xanthiside and other xanthone (B1684191) glycosides. The described protocol utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and reproducible method for quality control, purity assessment, and pharmacokinetic studies. This method is based on a validated approach for the simultaneous determination of several xanthone glycosides, ensuring high sensitivity and accuracy.[1]

Introduction

This compound, a member of the xanthone glycoside family, is a class of naturally occurring compounds with a range of reported biological activities, making it a compound of interest in pharmaceutical research and natural product development. Accurate and precise analytical methods are essential for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[1][2][3] This application note provides a comprehensive protocol for the HPLC analysis of this compound, adapted from a validated method for related xanthone glycosides.[1]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

-

Column: A Kromasil C18 column (5 µm, 250 × 4.6 mm i.d.) is recommended. Other C18 columns with similar specifications may also be suitable.

-

Chemicals and Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade) for sample extraction

-

This compound reference standard of known purity

-

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of xanthone glycosides, which can be applied to this compound.

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (25:75, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 40 minutes (adjust as necessary based on chromatogram) |

Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 250 mL of HPLC-grade acetonitrile with 750 mL of HPLC-grade water. Degas the solution using sonication or vacuum filtration before use.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix, such as plant material.

-

Accurately weigh a known amount of the homogenized sample (e.g., 0.2 g).

-

Add a suitable volume of 80% methanol (e.g., 10 mL).

-

Extract the sample using ultrasonication for 30 minutes. For exhaustive extraction, this step can be repeated.

-

Centrifuge the extract to separate the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Method Validation Summary

The presented method is based on a validated procedure for xanthone glycosides. The following table summarizes the typical validation parameters.

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.9990 |

| Limit of Detection (LOD) | ~0.20 µg/mL |

| Accuracy (Recovery) | 96.1–100.3% |

| Intra-day Precision (RSD%) | 0.65–1.39% |

| Inter-day Precision (RSD%) | < 5% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship: Troubleshooting Common HPLC Issues

Caption: Troubleshooting guide for common HPLC analysis issues.

Conclusion

The HPLC method detailed in this application note provides a sensitive, accurate, and reliable approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation, making it suitable for routine implementation in quality control and research laboratories. Adherence to the described sample preparation and chromatographic conditions will ensure high-quality, reproducible results.

References

Application Notes and Protocols for Xanthiside in Anti-Inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the anti-inflammatory properties of xanthiside (B11928732). The following application notes and protocols are based on established methodologies for assessing anti-inflammatory compounds and data extrapolated from studies on the closely related compound, xanthatin. Researchers should consider this a foundational guide and optimize parameters for their specific experimental conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. This compound, a natural compound, is a potential candidate for anti-inflammatory research. This document provides a comprehensive guide for evaluating the anti-inflammatory effects of this compound in vitro, focusing on its potential to modulate key inflammatory pathways in macrophage-mediated inflammation.

The protocols herein describe the use of the RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which lead to the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

These application notes will guide the user through:

-

Assessing the cytotoxicity of this compound.

-

Quantifying the inhibition of key pro-inflammatory mediators.

-

Investigating the effect of this compound on the expression of inflammatory enzymes.

-

Elucidating the impact of this compound on the NF-κB and MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro anti-inflammatory effects of xanthatin , a compound structurally related to this compound. These values can serve as a preliminary reference for designing dose-response experiments with this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by Xanthatin

| Cell Line | Inducer | Mediator | Xanthatin Concentration | % Inhibition / Effect |

| RAW 264.7 | LPS | NO | 12.5 µM | Significant reduction[1] |

| RAW 264.7 | LPS | TNF-α | 12.5 µM | Significant reduction of secretion and mRNA expression[1] |

| RAW 264.7 | LPS | IL-1β | 12.5 µM | Significant reduction of secretion and mRNA expression[1] |

| RAW 264.7 | LPS | IL-6 | 12.5 µM | Significant reduction of secretion and mRNA expression |

Table 2: Effect of Xanthatin on Pro-inflammatory Enzymes and Signaling Proteins

| Cell Line | Inducer | Target Protein | Xanthatin Concentration | Effect |

| RAW 264.7 | LPS | iNOS (protein & mRNA) | 12.5 µM | Decreased expression |

| RAW 264.7 | LPS | COX-2 (protein & mRNA) | 12.5 µM | Decreased expression |

| RAW 264.7 | LPS | p-p65 (NF-κB) | 12.5 µM | Inhibited phosphorylation |

| RAW 264.7 | LPS | p-ERK1/2 (MAPK) | 12.5 µM | Inhibited phosphorylation |

| RAW 264.7 | LPS | p-JNK (MAPK) | 12.5 µM | Inhibited phosphorylation |

| RAW 264.7 | LPS | p-STAT3 | 12.5 µM | Inhibited phosphorylation |

Experimental Protocols

Protocol 1: Cell Culture and Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMEM with 0.1% DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Determination of Nitric Oxide (NO) Production

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard

-

Lipopolysaccharide (LPS)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound, no LPS) and a positive control (LPS only).

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100.

Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

-

ELISA kits for mouse TNF-α and IL-6

-

Cell culture supernatants from Protocol 2

Procedure:

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.

-

Briefly, this involves adding the collected cell culture supernatants to antibody-coated wells, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit.

Protocol 4: Western Blot Analysis of iNOS, COX-2, and Signaling Proteins

Objective: To determine the effect of this compound on the protein expression of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

-

Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the respective total protein or a loading control like β-actin.

Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Postulated mechanism of this compound on NF-κB and MAPK signaling pathways.

References

Application Note: Xanthiside as a Standard for Phytochemical and Biological Analysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature contains limited specific data and established protocols for a compound named "Xanthiside." The following application note provides detailed, generalized protocols and representative data based on the analysis of structurally related compounds and common phytochemical methodologies. These protocols serve as a foundational guide and should be optimized for specific laboratory conditions and research objectives.

Introduction

This compound is a natural compound of interest for its potential therapeutic properties. As with many phytochemicals, establishing it as a reliable analytical standard is crucial for accurate quantification in plant extracts, quality control of herbal products, and investigation of its biological activities. This document outlines standard protocols for the phytochemical analysis of this compound, its quantification using High-Performance Liquid Chromatography (HPLC), and the evaluation of its antioxidant and anti-inflammatory properties in vitro.

Phytochemical Screening and Quantification

Preliminary phytochemical analysis helps in the qualitative and quantitative characterization of extracts containing this compound.

Qualitative Analysis

Standard chemical tests can be used to detect the presence of key phytochemical classes in an extract.[1]

-

Test for Glycosides (Keller-Killiani Test): To 2 mL of extract, add 2 mL of glacial acetic acid containing one drop of ferric chloride solution. Then, add 1 mL of concentrated sulfuric acid along the side of the test tube. The formation of a brown ring at the interface indicates the presence of glycosides.[2]

-

Test for Flavonoids (Aluminum Chloride Test): To 1 mL of extract, add a few drops of dilute sodium hydroxide (B78521). An intense yellow color that becomes colorless on the addition of dilute acid indicates the presence of flavonoids.[2]

-

Test for Saponins (Froth Test): Shake 2 mL of the extract vigorously in a test tube. The formation of a stable froth (around 1 cm) indicates the presence of saponins.[1]

-

Test for Terpenoids (Salkowski Test): To 2 mL of extract, add 2 mL of chloroform (B151607) and 3 mL of concentrated sulfuric acid. A reddish-brown coloration at the interface indicates the presence of terpenoids.[1]

Quantitative Analysis

Spectrophotometric methods are employed to determine the total content of major phytochemical classes.

2.2.1 Protocol: Total Phenolic Content (TPC) Assay

This assay is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium.

-

Prepare a stock solution of the plant extract (1 mg/mL).

-

Add 0.5 mL of the extract solution to a test tube.

-